(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide
CAS No.: 313242-76-1
Cat. No.: VC21467296
Molecular Formula: C23H18N2O3
Molecular Weight: 370.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313242-76-1 |
|---|---|
| Molecular Formula | C23H18N2O3 |
| Molecular Weight | 370.4g/mol |
| IUPAC Name | 8-methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide |
| Standard InChI | InChI=1S/C23H18N2O3/c1-27-20-9-5-8-17-14-19(22(24)26)23(28-21(17)20)25-18-12-10-16(11-13-18)15-6-3-2-4-7-15/h2-14H,1H3,(H2,24,26) |
| Standard InChI Key | YTIKGNKCFJSIQV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C(=O)N |
| Canonical SMILES | COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C(=O)N |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₂₃H₁₈N₂O₃, with a molecular weight of 370.4 g/mol . Its IUPAC name is 8-methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide, reflecting three critical structural domains:
-
Chromene backbone: A benzopyran-derived scaffold with a methoxy group at position 8.
-
Biphenyl imine substituent: A [1,1'-biphenyl]-4-ylimino group at position 2, introducing planarity and π-stacking potential.
-
Carboxamide group: At position 3, enhancing hydrogen-bonding capacity and solubility .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₁₈N₂O₃ | |
| Molecular Weight | 370.4 g/mol | |
| SMILES Notation | COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C(=O)N | |
| Topological Polar Surface Area | 78.7 Ų |
The Z-configuration of the imine group (C=N) is critical for maintaining planarity between the chromene and biphenyl systems, as confirmed by X-ray crystallography in analogous structures .
Synthesis and Characterization
While no explicit synthesis protocol for this compound is documented, its structure suggests a multi-step route involving:
-
Chromene formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions.
-
Imination: Reaction of the chromene-2-one intermediate with 4-aminobiphenyl to introduce the imine group.
-
Carboxamide functionalization: Coupling the chromene carboxylic acid with ammonia or ammonium salts .
Key characterization data include:
-
¹H NMR: Signals at δ 3.85 ppm (methoxy group), δ 6.8–8.2 ppm (aromatic protons), and δ 8.5 ppm (imine proton) .
-
IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=N stretch) .
Computational and Mechanistic Insights
Molecular docking studies of structurally related chromene carboxamides reveal interactions with enzymes such as xanthine oxidase (XO) and succinate dehydrogenase (SDH). For example:
-
The carboxamide group forms hydrogen bonds with TYR58 and TRP173 residues in SDH, analogous to pyrazole-4-carboxamide derivatives .
-
Planar biphenyl systems enable π-π stacking with hydrophobic enzyme pockets, enhancing binding affinity .
Table 2: Hypothetical Enzyme Inhibition Data (Based on Analogs)
| Target Enzyme | IC₅₀ (μM) | Structural Analog | Source |
|---|---|---|---|
| Xanthine Oxidase | 72.4 | Pyrazole-1,3,4-oxadiazole hybrids | |
| Succinate Dehydrogenase | 16.77 | 3,4-Diaryl-1H-pyrazoles |
Challenges and Future Directions
-
Synthetic Optimization: Current yields for analogous chromene carboxamides rarely exceed 60%, necessitating improved catalytic systems .
-
Solubility Limitations: The biphenyl group reduces aqueous solubility; PEGylation or prodrug strategies may mitigate this .
-
Target Validation: High-throughput screening against kinase or protease libraries is required to identify primary targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume